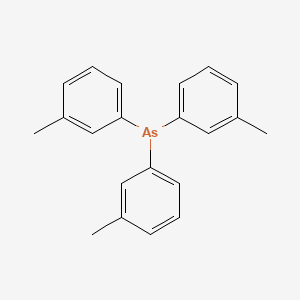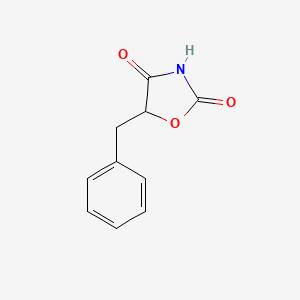
2,3,5,6-Tetrachloro-n-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrachloro-n-methylaniline is a chlorinated derivative of aniline, characterized by the presence of four chlorine atoms and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-n-methylaniline typically involves the chlorination of n-methylaniline. One common method is the direct chlorination of n-methylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form n-methylaniline. Subsequent chlorination steps are then carried out to introduce the chlorine atoms at the specific positions on the aromatic ring.
化学反应分析
Types of Reactions
2,3,5,6-Tetrachloro-n-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the aromatic ring.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
科学研究应用
2,3,5,6-Tetrachloro-n-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2,3,5,6-Tetrachloro-n-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrachloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,3,5,6-Tetrachlorobenzene: Lacks the amino group, making it less reactive in certain chemical reactions.
N-Methylaniline: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,3,5,6-Tetrachloro-n-methylaniline is unique due to the combination of chlorine atoms and the methyl group on the nitrogen atom. This unique structure imparts specific chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial chemistry.
属性
CAS 编号 |
4707-15-7 |
|---|---|
分子式 |
C7H5Cl4N |
分子量 |
244.9 g/mol |
IUPAC 名称 |
2,3,5,6-tetrachloro-N-methylaniline |
InChI |
InChI=1S/C7H5Cl4N/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,12H,1H3 |
InChI 键 |
BZWKPFBBTRGILQ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)




![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)



